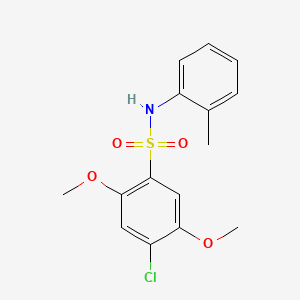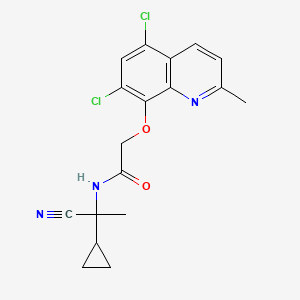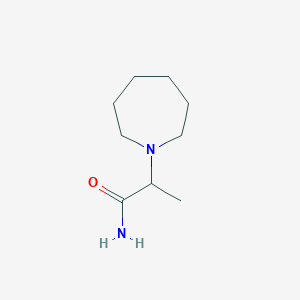
N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide, also known as CP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phthalazine derivatives and has been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is its potential toxicity, which requires careful consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide. One direction is the development of novel therapeutics based on the structure of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide. Another direction is the investigation of the potential use of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide and its potential toxicity.
Synthesemethoden
The synthesis of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then treated with hydrazine hydrate to form the phthalazine ring. The final step involves the reaction of the phthalazine intermediate with isopropyl chloroformate and urea to yield N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide.
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-11(2)23-19(26)13-8-4-3-7-12(13)16(22-23)18(25)21-15-10-6-5-9-14(15)17(20)24/h3-11H,1-2H3,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADNMRCMYOOAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)

![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)

![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)

![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)

